molecular formula C7H2ClF3N2S B3167182 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine CAS No. 917909-58-1

4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine

Cat. No.: B3167182
CAS No.: 917909-58-1
M. Wt: 238.62 g/mol
InChI Key: GOZQWBRLYARSRH-UHFFFAOYSA-N
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Description

4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with chlorine at position 4 and a trifluoromethyl (-CF₃) group at position 3. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance lipophilicity, metabolic stability, and binding affinity to biological targets .

Properties

IUPAC Name

4-chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2S/c8-5-4-3(7(9,10)11)1-14-6(4)13-2-12-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZQWBRLYARSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CN=C2Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80846827
Record name 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80846827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917909-58-1
Record name 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80846827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-2-methoxycarbonylthiophene with formic acid or triethyl orthoformate to form the thienopyrimidine ring . Another approach includes the use of ethyl isothiocyanate in the presence of sodium hydroxide to achieve cyclocondensation .

Industrial Production Methods

Industrial production methods for this compound often involve high-throughput synthesis techniques to ensure scalability and efficiency. These methods may include solution-phase parallel synthesis and high-throughput evaluation to identify optimal reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are involved in inflammatory pathways . The compound’s ability to inhibit these targets is attributed to its unique structural features, which allow it to bind effectively to the active sites of these proteins.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent at position 5 significantly influences physical properties like melting points and solubility:

Compound Substituent at Position 5 Melting Point (°C) Molecular Weight Source
4-Chloro-5-(4-methoxyphenyl) derivative 4-Methoxyphenyl 166–168 276.74
4-Chloro-5-phenyl derivative Phenyl 125–127 260.72
4-Chloro-5-(2-thienyl) derivative 2-Thienyl 110–112 252.73
4-Chloro-5-(3,4-dimethylphenyl) derivative 3,4-Dimethylphenyl N/A 260.77

Key Observations :

  • Electron-donating groups (e.g., methoxy in ) increase melting points compared to unsubstituted phenyl derivatives, likely due to enhanced molecular symmetry and intermolecular interactions.
  • Bulkier substituents (e.g., 3,4-dimethylphenyl in ) may reduce solubility in polar solvents.

Key Trends :

  • Electron-withdrawing groups (e.g., -CF₃, -F) enhance receptor binding affinity by stabilizing charge interactions (e.g., 5-HT3R ligands in ).
  • Bulkier groups (e.g., 4-methoxyphenyl in ) may reduce cellular uptake but improve target specificity.
  • The trifluoromethyl group is hypothesized to improve metabolic stability and antimicrobial potency compared to methyl or phenyl analogs .

Biological Activity

4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the thienopyrimidine family and is characterized by its unique structural features, including a chloro group and a trifluoromethyl group. This article will explore its biological activity, focusing on its potential as an antimalarial, antimicrobial, and anticancer agent.

  • Molecular Formula : C₉H₄ClF₃N₂S
  • Molecular Weight : 252.75 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine ring system, which is crucial for its biological interactions.

The primary mechanism of action for this compound involves the inhibition of key enzymes such as:

  • Acetyl-CoA Carboxylase : This enzyme plays a significant role in fatty acid biosynthesis.
  • Dihydrofolate Reductase (DHFR) : A target in antimalarial drug design, where resistance has been a major challenge.

Antimalarial Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit notable antiplasmodial activity against Plasmodium falciparum. For instance:

  • A study synthesized various derivatives and evaluated their activity against the W2 strain of P. falciparum, with IC50 values ranging from 0.74 to 6.4 μM. Notably, compounds F4 and F16 showed significant activity with IC50 values of 0.75 and 0.74 μM respectively .
  • The structure-activity relationship (SAR) indicated that specific substitutions on the aromatic rings significantly influenced bioactivity .

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent:

  • Compounds derived from thieno[2,3-d]pyrimidine structures demonstrated significant antibacterial and antimycobacterial activity against various strains. The minimum inhibitory concentration (MIC) was determined for several derivatives, revealing potent activity against both Gram-positive and Gram-negative bacteria .
  • The presence of specific side chains was found to be essential for enhancing antimicrobial efficacy .

Anticancer Activity

In addition to its antimalarial and antimicrobial properties, the compound has been investigated for anticancer potential:

  • Research indicates that certain thieno[2,3-d]pyrimidine derivatives exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). These compounds demonstrated non-cytotoxicity at certain concentrations while maintaining selectivity indices favorable for therapeutic development .

Case Studies

CompoundActivity TypeIC50/EffectReference
F4Antimalarial0.75 μM
F16Antimalarial0.74 μM
4cAntimicrobialSignificant
A549AnticancerNon-cytotoxic

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine, and how does chlorination efficiency vary under different conditions?

  • Methodology : The compound is typically synthesized via cyclization of 2-amino-4-(trifluoromethyl)thiophene-3-carbonitrile with formic acid, followed by chlorination using POCl₃. Key steps include:

  • Cyclization : Refluxing the precursor in formic acid for 16–18 hours yields the pyrimidin-4(3H)-one intermediate (85% yield, m.p. 205–208°C) .
  • Chlorination : Treating the intermediate with POCl₃ at 80°C for 2 hours achieves >90% conversion to the chloro derivative. Monitoring via TLC ensures reaction completion .
  • Critical factor : Excess POCl₃ and controlled temperature minimize byproducts like 4,6-dichloro derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

  • Methodology :

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.4 ppm) and trifluoromethyl groups (distinct splitting patterns) .
  • LC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 387.0 for analogs) and detects impurities .
  • IR spectroscopy : Identifies C-Cl (750 cm⁻¹) and C-F (1150 cm⁻¹) stretches .

Q. How is the compound screened for basic biological activity in early-stage drug discovery?

  • Methodology :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to determine IC₅₀ values. Derivatives with IC₅₀ <10 µM warrant further study .
  • Antimicrobial screening : Use agar diffusion against S. aureus and E. coli; substituents like 4-nitrophenoxy enhance activity .

Q. What role does the thieno[2,3-d]pyrimidine core play in modulating bioactivity?

  • Key findings : The core acts as a rigid scaffold for substituent positioning, enhancing interactions with target proteins (e.g., 5-HT₃ receptors). Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence binding affinity to 5-HT₃ receptors?

  • Methodology :

  • SAR analysis : Replace the 4-chloro group with piperazinyl or phenoxy moieties. For example, 4-(4-methylpiperazinyl) analogs show 10-fold higher 5-HT₃ affinity than chloro derivatives (Kᵢ = 2.1 nM vs. 22 nM) .
  • Docking studies : Use AutoDock Vina to model interactions with 5-HT₃AR binding pockets. Hydrophobic residues (e.g., Tyr234) favor trifluoromethyl groups .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability. For example, 5-phenyl derivatives exhibit poor solubility (<0.1 mg/mL), necessitating prodrug design .
  • Metabolite identification : Use LC-HRMS to detect oxidative metabolites (e.g., sulfoxides) that may alter activity .

Q. How can computational modeling predict off-target effects of trifluoromethyl-containing analogs?

  • Methodology :

  • ADMET prediction : Tools like SwissADME assess blood-brain barrier penetration (e.g., -CF₃ reduces CNS exposure) .
  • Off-target screening : Perform reverse docking against PharmMapper to identify kinase or GPCR interactions .

Q. What experimental evidence supports the compound’s potential as a dual inhibitor (e.g., kinase/microtubule)?

  • Key findings :

  • Kinase inhibition : 4-(3',4',5'-trimethoxyanilino) derivatives inhibit EGFR (IC₅₀ = 0.8 µM) by competing with ATP binding .
  • Microtubule disruption : Fluorescence microscopy shows mitotic arrest in HeLa cells at 5 µM .

Q. How do thermal stability and crystallinity impact formulation development?

  • Methodology :

  • DSC/TGA : Analogs with m.p. >200°C (e.g., 5-phenyl derivatives) exhibit better solid-state stability .
  • XRD : Planar conformation (from single-crystal studies) correlates with enhanced tablet compaction .

Tables of Key Data

Table 1 : Representative Biological Activities of Analogs

Substituent (Position)TargetIC₅₀/EC₅₀Reference
4-Chloro, 5-CF₃5-HT₃22 nM
4-Phenoxy, 5-CF₃EGFR0.8 µM
4-Piperazinyl, 5-CF₃Microtubule5 µM

Table 2 : Synthetic Yields Under Varied Conditions

ReagentTemperatureTimeYield (%)
POCl₃80°C2 h94.2
SOCl₂70°C4 h78.5

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine
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4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine

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